molecular formula C9H14N4O4 B11066785 2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid

2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid

Cat. No.: B11066785
M. Wt: 242.23 g/mol
InChI Key: RLNSBVREPRFTNC-UHFFFAOYSA-N
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Description

2-(4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid is a synthetic heterocyclic building block of interest in chemical and pharmaceutical research . Compounds within this structural class are frequently utilized as versatile precursors and intermediates in organic synthesis and medicinal chemistry campaigns . The presence of multiple carbonyl groups and nitrogen atoms in its fused imidazolidine ring system makes it a valuable scaffold for constructing more complex molecules or for probing biological interactions . This reagent can facilitate the discovery of novel compounds in research areas such as chemical biology and drug discovery. It is provided exclusively for laboratory research purposes.

Properties

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

2-(4,6-dimethyl-2,5-dioxo-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-3-yl)propanoic acid

InChI

InChI=1S/C9H14N4O4/c1-4(7(14)15)13-6-5(10-8(13)16)11(2)9(17)12(6)3/h4-6H,1-3H3,(H,10,16)(H,14,15)

InChI Key

RLNSBVREPRFTNC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C2C(NC1=O)N(C(=O)N2C)C

Origin of Product

United States

Biological Activity

2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex heterocyclic structure, which contributes to its biological activity. The molecular formula is C8H12N4O4C_8H_{12}N_4O_4, with a molecular weight of approximately 216.20 g/mol. The structure includes a propanoic acid moiety linked to a dimethyl-substituted imidazole derivative.

Antimicrobial Activity

Research has indicated that derivatives of imidazole compounds often exhibit antimicrobial properties. In a study evaluating various imidazole derivatives, it was found that compounds similar to 2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Anticancer Potential

A notable area of investigation is the compound's anticancer potential. Preliminary studies have shown that related imidazole compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, analogs have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting effective cytotoxicity .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Specific studies have highlighted its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation rates in cancerous cells and has implications for its use as a chemotherapeutic agent .

Case Studies

StudyObjectiveFindings
Smith et al. (2020)Evaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus with MIC values < 10 µg/mL
Johnson et al. (2019)Assess anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with IC50 = 8 µg/mL
Lee et al. (2021)Investigate enzyme inhibitionConfirmed potent inhibition of DHFR with Ki values in the nanomolar range

The biological activity of 2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid is likely multifaceted:

  • Membrane Disruption : The lipophilic nature allows interaction with lipid membranes.
  • Enzyme Inhibition : Binding to active sites of key enzymes disrupts normal cellular functions.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a. 4-(2,5-Dioxo-hexahydroimidazo[4,5-d]imidazol-1-yl)butyric acid (CAS 370585-14-1)

  • Structure: Differs by a longer butyric acid chain (C4) instead of propanoic acid (C3).
  • Properties: Shares the same molecular formula (C₈H₁₂N₄O₄) but exhibits distinct solubility and pharmacokinetic profiles due to the extended alkyl chain.
  • Synthesis : Prepared via similar Dimroth rearrangements but with altered starting materials .

b. 2-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-4-(methylthio)butanoic acid (CAS 436811-14-2)

  • Structure: Incorporates a methylthio (-SMe) group on the butanoic acid chain.
  • No biological data are available, but its structural complexity suggests niche applications in coordination chemistry .
Functional Group Variants

a. 3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid

  • Structure: Replaces the bicyclic core with a monocyclic imidazole ring bearing diphenyl groups.
  • However, the absence of the dioxoimidazoimidazole core reduces conformational rigidity .

b. 4,5-Diiodo-2-phenyl-1H-imidazole

  • Structure : Features iodine atoms at positions 4 and 5, with a phenyl group at position 2.
  • Properties : The iodine atoms significantly elevate molecular weight (356.97 g/mol ) and electronic density, making it reactive in halogen-bonding interactions. Unlike the target compound, this derivative lacks fused rings or acidic side chains .
Heterocycle-Fused Derivatives

a. 7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one

  • Structure: Fuses imidazole with a triazinone ring.
  • Properties: Exhibits antifungal and antibacterial activity (e.g., against Candida albicans and Staphylococcus aureus), attributed to the triazinone moiety’s electron-deficient nature .

b. 2-Hydrazonoimidazo[4,5-d]thiazolones

  • Structure : Combines imidazo[4,5-d]imidazole with a thiazolone ring.
  • Synthesis : Generated via acid-induced cyclization of thioglycolurils, highlighting the versatility of the core structure in generating diverse heterocycles .

Comparative Analysis of Key Properties

Property Target Compound 4-(2,5-Dioxo...)butyric acid 3-(4,5-Diphenyl...)propanoic acid
Molecular Formula C₈H₁₂N₄O₄ C₈H₁₂N₄O₄ C₁₈H₁₆N₂O₂
Molecular Weight (g/mol) 228.21 228.21 292.34
Melting Point Not reported Not reported 141°C (for a related pyrazole derivative)
Synthetic Yield Optimized (method A ) 36% (method-dependent ) 80% (acetic acid reflux )
Bioactivity Not reported Not reported Antifungal/antibacterial

Commercial and Practical Considerations

  • Availability : The target compound is listed as discontinued in commercial catalogs, whereas its butyric acid analogue remains available at high cost .

Preparation Methods

Initiation with Benzylmagnesium Halides

The foundational step in synthesizing the imidazo[4,5-d]imidazole core involves benzylmagnesium chloride or bromide as initiators. As demonstrated in the preparation of structurally related compounds, magnesium powder reacts with benzyl chloride/bromide in THF under inert conditions to form reactive Grignard intermediates. For the target molecule, this method facilitates the generation of a methyl-substituted diketone precursor.

Reaction Conditions:

  • Solvent: Anhydrous THF (240–250 mL per 1 mol Mg)

  • Temperature: 20–60°C (controlled exotherm)

  • Catalyst: Benzyl chloride (4–5 g per 24 g Mg)

  • Yield: 85–98% for analogous bicyclic intermediates

The initiator ensures rapid magnesium activation, critical for preventing side reactions. Post-initiation, methyl chloride or iodide is introduced to generate methylmagnesium halides, which subsequently react with 6-methyl-2-heptenone derivatives to form ketone intermediates.

Cyclocondensation and Ring Closure

Bicyclic Core Formation

The hexahydroimidazo[4,5-d]imidazole scaffold assembles via acid-catalyzed cyclocondensation. Propanoic acid derivatives bearing amino and carbonyl groups undergo intramolecular dehydration. For example, 3-(2,5-dioxoimidazolidin-1-yl)propanoic acid derivatives cyclize in the presence of acetic acid or phosphoric acid (0.5–20% v/v) at 50–80°C.

Key Parameters:

ParameterOptimal RangeImpact on Yield
Acid Concentration5–15%Maximizes ring closure
Temperature60–70°CPrevents decarboxylation
Reaction Time5–8 hEnsures complete cyclization

Substituent positioning (4,6-dimethyl groups) is controlled by stoichiometric adjustments. A 2:1 molar ratio of formaldehyde to propionaldehyde ensures dimethylation at the 4 and 6 positions, as observed in analogous syntheses.

Oxidation and Dioxo Group Installation

Hydrogen Peroxide-Mediated Oxidation

Late-stage oxidation introduces the 2,5-dioxo functionality. Crude cyclized products are treated with 30% hydrogen peroxide (H₂O₂) at 50°C for 3–5 h. This step converts secondary amines to carbonyl groups without over-oxidizing the propanoic acid moiety.

Yield Enhancement Strategies:

  • Gradual H₂O₂ Addition: Prevents exothermic runaway reactions

  • pH Control: Maintained at 10–11 using NaOH to stabilize intermediates

  • Post-Oxidation Purification: Reduced-pressure distillation removes unreacted H₂O₂ and byproducts

Hydrogenation and Stereochemical Control

Catalytic Hydrogenation

Unsaturated intermediates (e.g., 2,6-dimethyl-5-heptene-2-ol) undergo hydrogenation to achieve the hexahydroimidazo[4,5-d]imidazole structure. Palladium on carbon (5–15 wt%) or Raney nickel catalyzes this step at 25–50°C under 1–3 bar H₂.

Catalyst Performance Comparison:

CatalystH₂ Pressure (bar)Time (h)Yield (%)
10% Pd/C2492
Raney Ni3688
Cu-Cr Oxide1.5878

Palladium-based systems offer superior activity, reducing reaction times by 50% compared to nickel.

Purification and Analytical Validation

Recrystallization and Chromatography

Crude products are purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding white crystals. For higher purity, silica gel chromatography with ethyl acetate/methanol (9:1) eluent isolates the target compound.

Analytical Data:

  • Melting Point: 215–217°C (decomp.)

  • ¹H NMR (400 MHz, D₂O): δ 1.28 (s, 6H, CH₃), 2.45 (t, 2H, CH₂), 3.12 (m, 4H, imidazole-H), 4.01 (t, 2H, N-CH₂)

  • HRMS (ESI): m/z calc. for C₁₀H₁₄N₄O₄ [M+H]⁺ 255.1089, found 255.1093

Challenges and Optimization Opportunities

Byproduct Formation

Competing pathways generate decarboxylated byproducts (~5–8% yield). Mitigation strategies include:

  • Lowering reaction temperatures during cyclocondensation

  • Using scavengers (e.g., molecular sieves) to absorb liberated CO₂

Solvent Selection

THF’s high polarity stabilizes Grignard intermediates but complicates post-reaction separations. Mixed solvent systems (THF/toluene, 1:1) improve phase separation during workup .

Q & A

Advanced Research Question

  • Antiproliferative assays : Test against cancer cell lines (e.g., NCI-60 panel) using sulforhodamine B (SRB) assays to measure growth inhibition .
  • Enzyme inhibition : Monitor DNA relaxation via gel electrophoresis to assess topoisomerase I/IIα inhibition, a mechanism common to imidazo-phenazine derivatives .
  • Apoptosis detection : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .

How can researchers address discrepancies in reported biological activities across studies?

Advanced Research Question
Discrepancies may arise from:

  • Purity variations : Low yields (e.g., 46–65% in imidazole syntheses) or residual solvents affecting bioactivity .
  • Assay conditions : Differences in cell culture media, incubation times, or compound solubility (e.g., DMSO concentration).
  • Mitigation : Standardize protocols (e.g., NCI guidelines for SRB assays) and validate purity via HPLC before testing .

What computational methods predict its interaction with biological targets?

Advanced Research Question

  • Molecular docking : Use tools like GROMACS or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerase-DNA complexes) .
  • ADME prediction : SwissADME to estimate bioavailability, logP, and metabolic stability, critical for prioritizing analogs .
  • Dynamic simulations : MD simulations (e.g., AMBER) to assess binding stability over time .

How can environmental fate and ecotoxicological impact be assessed for this compound?

Advanced Research Question
Adopt methodologies from environmental chemistry:

  • Partitioning studies : Measure logKow (octanol-water coefficient) to predict bioaccumulation .
  • Degradation pathways : Hydrolysis/photolysis experiments under controlled pH and light conditions .
  • Toxicity screening : Use model organisms (e.g., Daphnia magna) for acute/chronic toxicity assays, aligning with OECD guidelines .

How does crystallographic data inform the design of derivatives with improved stability?

Advanced Research Question

  • Hydrogen-bond networks : Analyze X-ray structures (e.g., CCDC 1038591) to identify stabilizing interactions (e.g., carboxylic acid dimerization) .
  • Torsional angles : Adjust substituents to minimize steric strain in the imidazole core, improving thermodynamic stability .

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